(R)-1-(oxiran-2-ylmethyl)piperidine
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Overview
Description
®-1-(oxiran-2-ylmethyl)piperidine is a chiral compound that features both an epoxide and a piperidine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(oxiran-2-ylmethyl)piperidine typically involves the reaction of an epoxide with piperidine. One common method is the ring-opening reaction of an epoxide with piperidine under acidic or basic conditions. This reaction can be mediated by acetic acid, providing high yields and excellent regioselectivity .
Industrial Production Methods
In industrial settings, the production of ®-1-(oxiran-2-ylmethyl)piperidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1-(oxiran-2-ylmethyl)piperidine undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can participate in substitution reactions where the epoxide ring is replaced by other functional groups.
Common Reagents and Conditions
Acetic Acid: Used as a catalyst in the ring-opening reaction of the epoxide with piperidine.
Basic Conditions: Bases such as sodium hydroxide can also facilitate the ring-opening of the epoxide.
Major Products Formed
β-Amino Alcohols: Formed from the ring-opening of the epoxide with amines.
Substituted Piperidines: Resulting from substitution reactions involving the epoxide ring.
Scientific Research Applications
®-1-(oxiran-2-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ®-1-(oxiran-2-ylmethyl)piperidine involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
®-4-(Oxiran-2-ylmethyl)morpholine: Another chiral compound with an epoxide ring, used in similar synthetic applications.
®-Oxiran-2-ylmethyl butyrate: Features an epoxide ring and is used in organic synthesis.
Uniqueness
®-1-(oxiran-2-ylmethyl)piperidine is unique due to the presence of both an epoxide and a piperidine ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo regioselective ring-opening reactions and participate in various substitution reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[[(2R)-oxiran-2-yl]methyl]piperidine |
InChI |
InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2/t8-/m1/s1 |
InChI Key |
JWYRPOYJRRHHIL-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H]2CO2 |
Canonical SMILES |
C1CCN(CC1)CC2CO2 |
Origin of Product |
United States |
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